molecular formula C17H20N4O3 B2743551 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide CAS No. 2415562-42-2

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide

Cat. No.: B2743551
CAS No.: 2415562-42-2
M. Wt: 328.372
InChI Key: KNNVSDJJZSFTQV-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazole ring, a pyrazole ring, and a furan ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the individual ring systems. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrazole ring is often formed via the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological pathways and targets.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases. Its potential as an anti-inflammatory, antimicrobial, or anticancer agent could be explored.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it could interact with multiple targets, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride
  • 3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}propanenitrile
  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid

Uniqueness

What sets 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide apart from similar compounds is its combination of three distinct ring systems (oxazole, pyrazole, and furan) within a single molecule. This unique structure could confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-14(12(2)24-20-11)5-7-17(22)18-10-13-4-6-16(23-13)15-8-9-19-21(15)3/h4,6,8-9H,5,7,10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNVSDJJZSFTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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